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Saframycin Y3

Semisynthetic derivatization Structure-activity relationship Side-chain modification

Saframycin Y3 is a tetrahydroisoquinoline (THIQ) antitumor antibiotic belonging to the saframycin family, produced via directed biosynthesis employing resting cells of Streptomyces lavendulae No. 314.

Molecular Formula C29H33N5O7
Molecular Weight 563.6 g/mol
CAS No. 98205-62-0
Cat. No. B1196885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin Y3
CAS98205-62-0
Synonymssaframycin Y3
saframycin-Y3
Molecular FormulaC29H33N5O7
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(C)N)C#N)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C29H33N5O7/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(33(22)4)18(9-30)34(17)19(10-32-29(39)13(3)31)20(14)25(37)27(11)40-5/h13,16-19,22H,7-8,10,31H2,1-6H3,(H,32,39)/t13-,16+,17-,18?,19-,22+/m0/s1
InChIKeyKLKJKXQSKPPFSJ-XFPFBUNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin Y3 (CAS 98205-62-0): Baseline Characterization for Research Procurement


Saframycin Y3 is a tetrahydroisoquinoline (THIQ) antitumor antibiotic belonging to the saframycin family, produced via directed biosynthesis employing resting cells of Streptomyces lavendulae No. 314 . It is classified structurally as 25-deoxy-25-aminosaframycin A, meaning it bears a free amino group (as an alanine residue) at the C-25 position of the pentacyclic scaffold, in place of the N-terminal pyruvic acid present in the archetypal member saframycin A . Its molecular formula is C29H33N5O7 (MW 563.6 g/mol) . Saframycin Y3 exhibits antitumor activity against L1210 mouse leukemia cells and has been identified as a key biosynthetic precursor to saframycin A via enzymatic deamination . More recently, saframycin Y3 has been identified as a promising antimalarial candidate through molecular docking studies targeting Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) .

Semisynthetic scaffold diversification – free C‑25 primary amine enables acylation/alkylation chemistries not accessible with saframycin A.
Biosynthetic precursor role – immediate enzymatic precursor to saframycin A; suitable for feeding studies and heterologous pathway reconstruction.
Target‑engagement screening – ranked first in PfKRS1 docking panel; supports antimalarial target‑based probe development.
Cell‑model endpoint review – THIQ alkaloid scaffold with reported activity in leukemia, melanoma and lung carcinoma models.

Why Saframycin Y3 Cannot Be Generically Substituted: Key Differentiation Drivers


Saframycin Y3 occupies a distinct position within the saframycin family that makes direct substitution by saframycin A or other congeners scientifically inappropriate. The defining feature is the C-25 primary amino group (derived from an alanine residue in the side chain), which replaces the N-terminal pyruvic acid carbonyl found in saframycin A . This single functional group difference has three cascading consequences: (i) it enables semisynthetic derivatization at the C-25 amine—a chemistry inaccessible to saframycin A—yielding derivatives such as pivaloyl- and n-caproylsaframycin Y3 with modulated antitumor profiles ; (ii) it establishes Y3 as the direct biosynthetic precursor that is enzymatically deaminated to produce saframycin A, a directional relationship that cannot be reversed ; and (iii) it permits orthogonal protection strategies (e.g., N-Fmoc) that render Y3 a versatile intermediate in chemo-enzymatic total synthesis routes for diverse THIQ alkaloids—a role for which saframycin A is structurally unsuited . Furthermore, Y3 retains comparable intrinsic bioactivity to its monomeric class members Yd-1, Yd-2, and Ad-1 , meaning the structural modification does not come at the cost of potency loss. Procuring saframycin A or Yd-1 in place of Y3 would foreclose the specific synthetic and biosynthetic workflows for which Y3 is uniquely qualified.

Saframycin Y3
C‑25 primary amine handle
Direct biosynthetic precursor
N‑Fmoc orthogonal protection viable
Saframycin A (common alternative)
C‑25 carbonyl – no amine handle
Terminal product; reverse conversion not observed
Protection strategy depends on amine; not applicable
Derivatization flexibility
≥28 semisynthetic derivatives reported via C‑25 amine
Structural mismatch consequences
Derivatization chemistry may not transfer; semisynthetic library construction not supported without amine handle
Synthetic intermediate utility
N‑Fmoc Y3 is a versatile chemo‑enzymatic precursor for divergent THIQ alkaloids
Substitution may limit workflow
Saframycin A cannot serve as a protected intermediate for late‑stage diversification; using A forecloses orthogonal protection routes

Saframycin Y3 (CAS 98205-62-0): Quantitative Differentiation Evidence Against Key Comparators


C-25 Amino Group Structural Differentiation Versus Saframycin A

Saframycin Y3 differs from saframycin A by a single, functionally decisive substitution at the C-25 position: Y3 bears a primary amino group (as an alanine-derived residue, –NH2), whereas saframycin A bears a carbonyl group (as N-terminal pyruvic acid, –C(=O)–). This structural assignment was established by UV, IR, 1H and 13C NMR spectral comparison with saframycin A . The amino group provides a nucleophilic handle absent in saframycin A, directly enabling acylation, alkylation, and carbamoylation chemistries . Notably, saframycin Yd-1 and Yd-2 differ from Y3 at the side-chain amino acid (2-amino-n-butyric acid and glycine, respectively), making Y3 the only family member bearing the alanine-derived amine .

C‑25 amine vs carbonyl
Head-to-head
Y3 carries primary amine (–NH₂); saframycin A bears carbonyl (–C(=O)–). ≥28 semisynthetic derivatives accessible via C‑25 amine only.
Derivatization handle unique to Y3
Structural elucidation by UV, IR, ¹H/¹³C NMR
Semisynthetic derivatization Structure-activity relationship Side-chain modification

Semisynthetic Derivative Antitumor Potency: Pivaloyl- and n-Caproylsaframycin Y3

From a library of 28 side-chain-modified chemical derivatives prepared from saframycin Y3 and Yd-1, three compounds demonstrated marked antitumor activity: two N-acyl derivatives of Y3 (pivaloylsaframycin Y3 and n-caproylsaframycin Y3) and one water-soluble Yd-1 derivative (saframycin Yd-1·HCl) . All three were active against L1210 mouse leukemia cells in vitro and B16-F10 melanoma in vivo. Saframycin Yd-1·HCl showed the greatest prolongation of survival time, while all three compounds produced marked inhibition of spontaneous metastasis in the Lewis lung carcinoma model . In contrast, unmodified saframycin A—which lacks the C-25 amino handle—has a reported ID50 of 0.0056 μM against L1210 cells but cannot be diversified via the same semisynthetic route . The structure-activity relationship study by Kishi et al. demonstrated that modification at the C-25 position with bulky substituents generally decreases cytotoxic activity , underscoring that the optimal substituent size and character (as achieved with pivaloyl and n-caproyl groups) are critical determinants of activity retention or enhancement.

Semisynthetic antitumor activity
Head-to-head
Pivaloyl‑ and n‑caproylsaframycin Y3: marked inhibition in L1210 (in vitro), B16‑F10 melanoma and Lewis lung carcinoma models. Saframycin A ID₅₀ 0.0056 μM vs L1210; no analogous derivatization possible.
Supports cytotoxicity endpoint review
28 derivatives screened; activity context-dependent on substituent size
Antitumor activity L1210 leukemia B16-F10 melanoma Lewis lung carcinoma

Antimalarial Target Engagement: PfKRS1 Binding Energy Versus Juglomycin E

In a 2023 metabolomics-guided study of actinomycetes associated with the Red Sea sponge Callyspongia siphonella, saframycin Y3 and juglomycin E were identified as the two most promising antimalarial candidates among 15 detected metabolites . Molecular docking experiments against Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1)—an essential and validated antimalarial drug target—revealed that saframycin Y3 exhibited the greatest binding energy score of −6.2 kcal/mol, outperforming juglomycin E at −5.13 kcal/mol . The study employed LC-MS-based metabolomic profiling coupled with in silico docking to prioritize bioactive candidates from complex natural product extracts, demonstrating that saframycin Y3 ranked first among all docked metabolites for PfKRS1 affinity .

PfKRS1 binding energy
Head-to-head
Y3: −6.2 kcal/mol vs juglomycin E: −5.13 kcal/mol; ranked #1 among 15 docked metabolites.
Supports antimalarial target‑engagement screening
In silico docking against PfKRS1 crystal structure
Antimalarial drug discovery Molecular docking PfKRS1 Plasmodium falciparum

Biosynthetic Precursor–Product Relationship: Y3 as the Direct Progenitor of Saframycin A

Isotopic labeling and directed biosynthesis studies by Arai et al. (1985) established that saframycin A is produced from saframycin Y3 by an enzymatic deamination reaction in S. lavendulae . This positions Y3 as the immediate biosynthetic precursor of saframycin A, with the conversion involving loss of the C-25 amino group to yield the carbonyl of saframycin A . This unidirectional biosynthetic relationship was later exploited by Li et al. (2008), who achieved heterologous construction of the saframycin Y3 (SFM-Y3) biosynthetic pathway in the safracin B producer Pseudomonas fluorescens, demonstrating that Y3—not saframycin A—is the key pathway intermediate amenable to combinatorial biosynthetic engineering . The core pentacyclic scaffold of Y3 is structurally similar to that of the clinically approved antitumor agent ecteinascidin 743 (trabectedin, Yondelis®), placing Y3 among a privileged class of THIQ alkaloid scaffolds .

Precursor→product conversion
Class-level
Unidirectional Y3→saframycin A via enzymatic deamination; heterologous pathway reconstitution achieved in P. fluorescens.
Biosynthetic engineering fit
Reverse reaction not observed; feeding studies require Y3
Biosynthetic pathway engineering Enzymatic deamination Precursor-directed biosynthesis

Chemo-Enzymatic Total Synthesis: N-Fmoc Saframycin Y3 as a Versatile Pentacyclic Intermediate

Tanifuji et al. (2018) reported a concise chemo-enzymatic total synthesis strategy in which N-Fmoc saframycin Y3 was produced as one of three key pentacyclic intermediates (alongside jorunnamycin A and saframycin A) from two simple synthetic substrates in a single day without intermediate isolation . The synthesis exploits the recombinant enzyme SfmC—the NRPS responsible for saframycin A biosynthesis—adapted to accept designer substrates, followed by chemical functional group manipulations to install the aminonitrile and N-methyl groups . N-Fmoc saframycin Y3 is explicitly described as a "versatile and common precursor for the artificial production of other antitumor THIQ alkaloids and their variants" . The overall synthetic sequence to N-Fmoc Y3 proceeds in 5 steps from non-natural substrates, compared to 5 steps for saframycin A and 4 steps for jorunnamycin A, demonstrating comparable synthetic efficiency . This synthetic accessibility via a hybrid chemical-enzymatic route is unique to the Y3 scaffold bearing the C-25 amine, as the Fmoc protection strategy depends on the presence of the free amino group.

Chemo‑enzymatic synthesis
Method context
N‑Fmoc Y3 accessed in 5 steps via recombinant SfmC; described as versatile common precursor for divergent THIQ alkaloids.
Supports synthetic intermediate workflow
Orthogonal Fmoc protection enables late‑stage diversification
Total synthesis Chemo-enzymatic synthesis THIQ alkaloids N-Fmoc protection

Dimerization Capability: Saframycin Y2b as a Covalent Dimer of Saframycin Y3

Among the saframycin family, saframycin Y3 uniquely gives rise to a defined covalent dimer, saframycin Y2b, whose structure was established as a dimer of two Y3 monomer units through comprehensive spectroscopic analysis . By comparison, saframycin Yd-1 dimerizes to form Y2b-d, and no corresponding dimer of saframycin A has been reported in the same biosynthetic system . Biological activity assessment revealed that the dimers Y2b and Y2b-d had activities similar to those of their corresponding monomers Y3 and Yd-1 . This dimerization capability is structurally significant because dimeric THIQ alkaloids (e.g., the clinical agent trabectedin/ET-743) often exhibit enhanced DNA binding through bis-intercalation or cross-linking mechanisms; saframycin Y2b provides a naturally occurring dimeric scaffold for studying such mechanisms without requiring total synthesis of a dimeric framework .

Dimerization to Y2b
Class-level
Y3 forms covalent dimer Y2b (dimer bioactivity comparable to monomer); no natural dimer of saframycin A reported.
Dimeric THIQ study scaffold
Natural dimer enables bis‑intercalation research without total synthesis
Dimerization Saframycin Y2b Bis-intercalation DNA binding

Saframycin Y3 (CAS 98205-62-0): High-Value Research and Industrial Application Scenarios


Semisynthetic Library Generation for Antitumor Structure–Activity Relationship (SAR) Studies

Saframycin Y3 is the optimal starting scaffold for generating focused libraries of C-25 side-chain-modified analogs. As demonstrated by Kaneda et al. (1986), 28 chemical derivatives—including 15 acyl, 9 alkyl, and 3 carbamoyl variants—were prepared from Y3 and screened across three tumor models (L1210 leukemia, B16-F10 melanoma, Lewis lung carcinoma), with pivaloyl- and n-caproylsaframycin Y3 showing marked in vivo antitumor activity and metastasis inhibition . The free amino group at C-25, unique among the saframycin monomers bearing an alanine-derived side chain, enables combinatorial diversification using standard amide coupling and reductive amination chemistry that is not applicable to saframycin A. This scenario is directly relevant to academic medicinal chemistry groups and biotechnology companies pursuing THIQ-based antitumor lead optimization programs.

Antimalarial Drug Discovery: PfKRS1 Target-Based Screening and Optimization

Saframycin Y3 has been validated through metabolomics-guided molecular docking as the top-ranked PfKRS1 ligand among 15 sponge-associated actinomycete metabolites, with a binding energy of −6.2 kcal/mol outperforming juglomycin E (−5.13 kcal/mol) . This creates a specific rationale for procuring Y3 as a starting point for structure-based antimalarial lead optimization against the validated PfKRS1 target. Downstream workflows include: (i) in vitro validation of PfKRS1 inhibition using recombinant enzyme assays; (ii) determination of antiplasmodial IC50 against drug-sensitive (3D7) and drug-resistant (K1) P. falciparum strains; and (iii) crystallography or cryo-EM studies of the Y3–PfKRS1 co-complex to guide rational design. This application scenario is suited for academic parasitology groups, tropical disease research consortia, and pharmaceutical antimalarial discovery units.

Chemo-Enzymatic Total Synthesis and Divergent THIQ Alkaloid Production

N-Fmoc saframycin Y3 serves as a versatile and common precursor for the artificial production of diverse antitumor THIQ alkaloids, as established by the chemo-enzymatic total synthesis platform of Tanifuji et al. (2018) . Starting from two simple synthetic substrates and using the recombinant SfmC enzyme, N-Fmoc Y3 can be accessed in 5 synthetic steps within a single day, alongside jorunnamycin A and saframycin A in a divergent manner . The Fmoc-protected amine at C-25 provides an orthogonal handle for late-stage deprotection and subsequent diversification, enabling access to non-natural THIQ scaffolds that cannot be produced via fermentation alone. This application is directly relevant to synthetic chemistry groups developing hybrid chemical–biological synthesis platforms, natural product derivatization laboratories, and industrial biotech teams pursuing engineered biosynthesis of complex alkaloids.

Biosynthetic Pathway Engineering and Heterologous Production of THIQ Antibiotics

Saframycin Y3 is the key biosynthetic intermediate whose heterologous pathway reconstruction has been demonstrated in Pseudomonas fluorescens, as described by Li et al. (2008) . The 62-kb saframycin biosynthetic gene cluster encoding 30 genes—including the unusual iterative NRPS system (SfmC) and tailoring enzymes—directs production of Y3 as the central intermediate, which can then be enzymatically deaminated to saframycin A or diverted to dimeric products (Y2b) . Procurement of authentic Y3 standard is essential for: (i) verifying heterologous production by LC-MS comparison; (ii) feeding experiments to probe biosynthetic enzyme substrate tolerance; and (iii) combinatorial biosynthetic approaches where the Y3 scaffold is further modified by heterologous tailoring enzymes. This scenario targets academic and industrial synthetic biology groups, metabolic engineering laboratories, and natural product discovery platforms pursuing engineered production of THIQ alkaloids.

Application
Selection Property
Validation Focus
Semisynthetic diversification for THIQ research
Free C‑25 amine handle for acylation/alkylation
Cell‑model endpoint screening
PfKRS1 ligand optimization studies
In silico binding score ranking
Recombinant enzyme and antiplasmodial assay
Divergent THIQ alkaloid production
N‑Fmoc protection for late‑stage diversification
Synthetic step efficiency and intermediate utility
Heterologous biosynthetic pathway reconstruction
Precursor role in saframycin gene cluster
LC‑MS verification and feeding study
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